2-Amino-2-(2-bromo-4-chlorophenyl)ethanol
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Overview
Description
2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is an organic compound characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-4-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Amino-2-(2-bromo-4-chlorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules. The bromine and chlorine atoms can participate in halogen bonding, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromophenyl)ethanol
- 2-Amino-2-(4-chlorophenyl)ethanol
- 2-Amino-2-(4-fluorophenyl)ethanol
Comparison
Compared to its similar compounds, 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and binding properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H9BrClNO |
---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2 |
InChI Key |
ZWMGYWXYDLGLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(CO)N |
Origin of Product |
United States |
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